molecular formula C14H12O5 B12797677 Ccris 4165 CAS No. 129812-26-6

Ccris 4165

Katalognummer: B12797677
CAS-Nummer: 129812-26-6
Molekulargewicht: 260.24 g/mol
InChI-Schlüssel: IWKVORJQUCGMGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ccris 4165 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of Ccris 4165 involves several methods, including modified solid-state reactions and precipitation techniques. In the modified solid-state reaction, reactive precursor compounds such as amorphous oxides, hydroxides, or carbonates are mixed by milling. The thermal treatment is then adapted to achieve the desired phase composition . Precipitation techniques involve dropping homogeneous solutions into a precipitation agent, followed by washing, drying, and calcination to produce different phase compositions and grain size distributions .

Analyse Chemischer Reaktionen

Ccris 4165 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce simpler compounds .

Wissenschaftliche Forschungsanwendungen

Ccris 4165 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it has been studied for its potential effects on cellular processes. In medicine, this compound is being explored for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrially, it is used in the production of various materials and as a catalyst in chemical reactions .

Wirkmechanismus

The mechanism of action of Ccris 4165 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets effectively, thereby exerting its effects. The pathways involved in its mechanism of action include the inhibition of specific enzymes and the modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ccris 4165 can be compared with other similar compounds in terms of its chemical structure and reactivity. Similar compounds include those with analogous functional groups and reactivity patterns. For example, compounds like swertianolin (CCRIS-5474) share some similarities in their chemical behavior . this compound is unique in its specific applications and the stability it offers in various reactions .

Eigenschaften

CAS-Nummer

129812-26-6

Molekularformel

C14H12O5

Molekulargewicht

260.24 g/mol

IUPAC-Name

3,12,15-trimethyl-6,11,13,14-tetraoxatetracyclo[8.5.0.02,7.012,15]pentadeca-1(10),2(7),3,8-tetraen-5-one

InChI

InChI=1S/C14H12O5/c1-7-6-10(15)16-8-4-5-9-12(11(7)8)13(2)14(3,17-9)19-18-13/h4-6H,1-3H3

InChI-Schlüssel

IWKVORJQUCGMGE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C1C3=C(C=C2)OC4(C3(OO4)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.